molecular formula C9H16N2O6 B13829928 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione

1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione

Cat. No.: B13829928
M. Wt: 248.23 g/mol
InChI Key: JWSUGQNEZOVPHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the chemical synthesis from ribose and alloxan. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of riboflavin has evolved from chemical synthesis to fermentation methods. Currently, commercial manufacturing relies on fermentation using strains of fungi and genetically modified bacteria. This method is more efficient and environmentally friendly compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include flavin mononucleotide and flavin adenine dinucleotide, which play vital roles in various enzymatic processes .

Scientific Research Applications

1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione involves its conversion to flavin mononucleotide and flavin adenine dinucleotide. These coenzymes participate in redox reactions, transferring electrons in various metabolic pathways. Riboflavin binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to the active coenzyme forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione is unique due to its dual role as a vitamin and a coenzyme precursor. Its ability to participate in redox reactions and its involvement in various metabolic pathways make it indispensable for normal cellular function and energy production .

Properties

Molecular Formula

C9H16N2O6

Molecular Weight

248.23 g/mol

IUPAC Name

1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H16N2O6/c12-4-6(14)8(16)5(13)3-11-2-1-7(15)10-9(11)17/h5-6,8,12-14,16H,1-4H2,(H,10,15,17)

InChI Key

JWSUGQNEZOVPHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)CC(C(C(CO)O)O)O

Origin of Product

United States

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